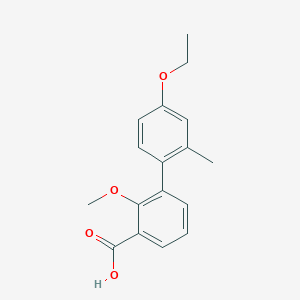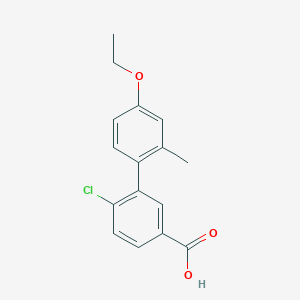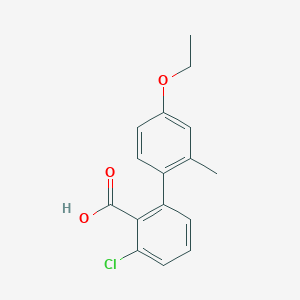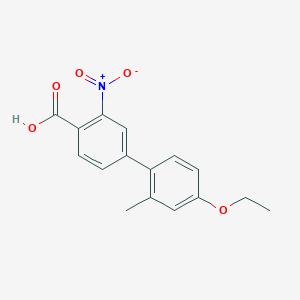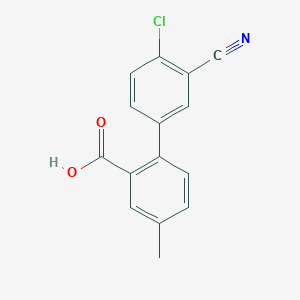
4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid (4-CPCBA) is an important organic compound that has a wide range of scientific and industrial applications. It is a white crystalline solid with a molecular weight of 286.56 g/mol and a melting point of 158-160°C. 4-CPCBA is used in the synthesis of other compounds, in the manufacture of pharmaceuticals, and in the production of dyes and pigments. It also has potential applications in biochemistry and medicine.
科学的研究の応用
4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95% has many potential applications in scientific research. It is used in the synthesis of other compounds, such as 4-chloro-3-cyanophenyl-2-hydroxybenzamide, which is used as an intermediate in the synthesis of a variety of pharmaceuticals. It is also used in the synthesis of dyes and pigments, such as the blue pigment cobalt blue, which is used in paints, inks, and other applications. In addition, 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95% has potential applications in biochemistry and medicine. It has been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin in skin cells.
作用機序
The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95% is not fully understood. However, it is thought to act as an inhibitor of the enzyme tyrosinase. Tyrosinase is involved in the production of melanin in skin cells, and the inhibition of this enzyme may lead to a decrease in skin pigmentation. 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95% has been shown to bind to tyrosinase, and to inhibit its activity in a dose-dependent manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95% are not fully understood. However, it has been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin in skin cells. In addition, it has been shown to inhibit the growth of certain types of cancer cells in vitro. It is also thought to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
The advantages of using 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95% in laboratory experiments include its high purity and its availability. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use. 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95% is a relatively unstable compound, and it can be degraded by light, heat, and oxygen. In addition, it is toxic and should be handled with caution.
将来の方向性
There are many potential future directions for research on 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95%. Further studies could be done to elucidate its mechanism of action, and to explore its potential applications in biochemistry and medicine. It could also be studied as a potential inhibitor of other enzymes, and as a potential therapeutic agent for various diseases. Additionally, its potential antioxidant and anti-inflammatory properties could be explored. Finally, further research could be done to improve the synthesis methods of 4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95%, in order to increase its availability and reduce its cost.
合成法
4-(4-Chloro-3-cyanophenyl)-2-hydroxybenzoic acid, 95% can be synthesized in a laboratory using a variety of methods. One of the most common methods involves the reaction of 4-chloro-3-cyanophenol and p-toluenesulfonic acid in the presence of a mineral acid catalyst. The reaction is typically carried out at temperatures between 80-100°C, and yields a product with a purity of 95%. Other methods of synthesis include the reaction of 4-chloro-3-cyanophenol with benzoyl chloride, and the reaction of 4-chloro-3-cyanophenol with ethyl chloroacetate.
特性
IUPAC Name |
4-(4-chloro-3-cyanophenyl)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-12-4-2-8(5-10(12)7-16)9-1-3-11(14(18)19)13(17)6-9/h1-6,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTOYSQFCWRXJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690766 |
Source


|
| Record name | 4'-Chloro-3'-cyano-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261955-87-6 |
Source


|
| Record name | 4'-Chloro-3'-cyano-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

